molecular formula C8H10ClNO B3274057 Benzyl formimidate hydrochloride CAS No. 60099-09-4

Benzyl formimidate hydrochloride

Cat. No.: B3274057
CAS No.: 60099-09-4
M. Wt: 171.62 g/mol
InChI Key: LSNKBVFMXFAUOF-UHFFFAOYSA-N
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Description

Benzyl formimidate hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is also known by other names such as formimidic acid benzyl ester hydrochloride and methanimidic acid, phenylmethyl ester, hydrochloride . This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of antibiotics and other pharmaceuticals.

Preparation Methods

Benzyl formimidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of benzyl alcohol with formamide in the presence of hydrochloric acid. The reaction conditions typically include maintaining a specific pH and temperature to ensure the formation of the desired product . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Benzyl formimidate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce a benzyl amine derivative .

Scientific Research Applications

Benzyl formimidate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl formimidate hydrochloride involves its ability to act as a formylating agent. It can transfer a formyl group to nucleophiles, such as amines, to form formamides. This reaction is facilitated by the presence of hydrochloric acid, which helps to stabilize the intermediate species formed during the reaction . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Benzyl formimidate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to act as a formylating agent, which is not a common property among similar compounds. This makes it valuable in specific synthetic applications where formylation is required.

Properties

IUPAC Name

benzyl methanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-7-10-6-8-4-2-1-3-5-8;/h1-5,7,9H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNKBVFMXFAUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC=N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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